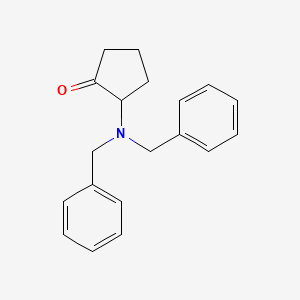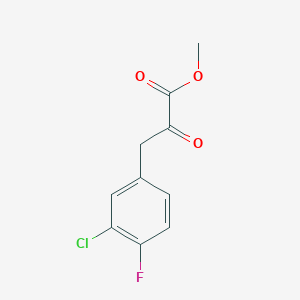![molecular formula C9H6F3N3 B13691950 4-[2-(trifluoromethyl)phenyl]-2H-triazole](/img/structure/B13691950.png)
4-[2-(trifluoromethyl)phenyl]-2H-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The presence of a trifluoromethyl group in the phenyl ring enhances the compound’s chemical stability and biological activity, making it a valuable molecule in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) salts and proceeds under mild conditions, providing high yields of the desired triazole product .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to ensure scalability and cost-effectiveness. This includes using continuous flow reactors and automated systems to maintain consistent reaction parameters and improve overall efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 4-[2-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole alcohols .
Wissenschaftliche Forschungsanwendungen
4-[2-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-[2-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, leading to the inhibition of their activity. This can result in the disruption of essential biological processes, such as DNA replication and protein synthesis, ultimately leading to cell death .
Vergleich Mit ähnlichen Verbindungen
- 4-(Trifluoromethyl)phenol
- Trifluoromethylpyridine
- Trifluoromethylbenzene
Comparison: Compared to these similar compounds, 4-[2-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole is unique due to the presence of the triazole ring, which imparts additional stability and biological activity. The trifluoromethyl group further enhances its chemical properties, making it more effective in various applications .
Eigenschaften
Molekularformel |
C9H6F3N3 |
|---|---|
Molekulargewicht |
213.16 g/mol |
IUPAC-Name |
4-[2-(trifluoromethyl)phenyl]-2H-triazole |
InChI |
InChI=1S/C9H6F3N3/c10-9(11,12)7-4-2-1-3-6(7)8-5-13-15-14-8/h1-5H,(H,13,14,15) |
InChI-Schlüssel |
BRINNSJFBYJGQK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=NNN=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



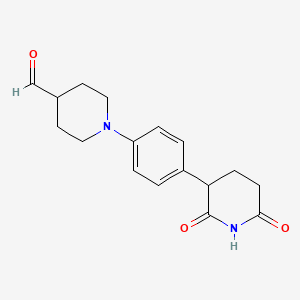
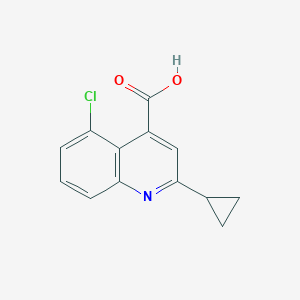
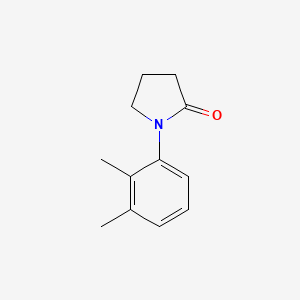
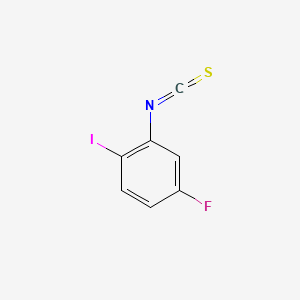
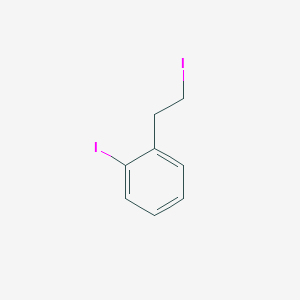
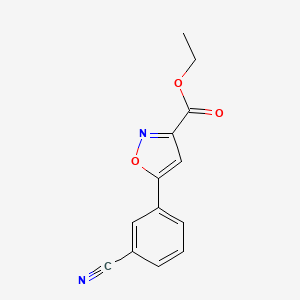
![1-[[(2S)-1-ethoxy-3-hydroxy-1-oxopropan-2-yl]-sulfinoamino]-4-methylbenzene](/img/structure/B13691913.png)
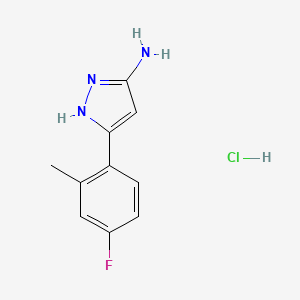
![2-[4-(tert-Butoxycarbonyl)-1-piperidyl]acetic Acid](/img/structure/B13691922.png)
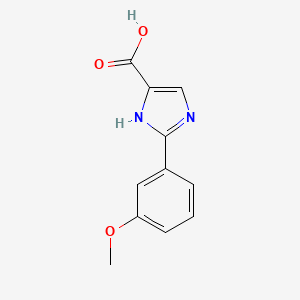
![2-[4-[3-[2-(Diethylamino)-2-oxoethyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl]phenoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B13691943.png)
